molecular formula C9H9N5O3 B3032067 2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid CAS No. 1020046-29-0

2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid

Cat. No.: B3032067
CAS No.: 1020046-29-0
M. Wt: 235.20
InChI Key: NHQHSAVKLRDJDB-UHFFFAOYSA-N
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Description

2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is a complex organic compound characterized by the presence of a tetrazole ring and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid typically involves multiple steps One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group The tetrazole ring is then formed through cyclization reactions involving azide intermediates

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the tetrazole ring can coordinate with metal ions or act as a bioisostere for carboxylic acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylglycine: Shares the phenolic and amino groups but lacks the tetrazole ring.

    3-Hydroxyphenylacetic acid: Similar structure but with a different substitution pattern on the aromatic ring.

    2-Amino-2-(4-hydroxyphenyl)acetic acid: Similar backbone but without the tetrazole moiety.

Uniqueness

The presence of the tetrazole ring in 2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid imparts unique properties, such as enhanced stability and the ability to participate in diverse chemical interactions. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2-[5-(3-amino-4-hydroxyphenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c10-6-3-5(1-2-7(6)15)9-11-13-14(12-9)4-8(16)17/h1-3,15H,4,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQHSAVKLRDJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN(N=N2)CC(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209783
Record name 5-(3-Amino-4-hydroxyphenyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020046-29-0
Record name 5-(3-Amino-4-hydroxyphenyl)-2H-tetrazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020046-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Amino-4-hydroxyphenyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid
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2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid
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2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid
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2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid

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